molecular formula C12H14ClN3 B6247942 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride CAS No. 2408969-96-8

3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride

Cat. No.: B6247942
CAS No.: 2408969-96-8
M. Wt: 235.7
InChI Key:
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Description

“3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride” is a chemical compound with the molecular formula C10H13ClN2 . It is also known as Tryptamine hydrochloride . It is used as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several key components. The molecule has a molecular weight of 196.677 . A detailed analysis of its conformational space was performed using molecular dynamics complemented with functional density calculations .

Mechanism of Action

While the specific mechanism of action for “3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride” is not well-documented, similar compounds like AEBSF, a water-soluble, irreversible serine protease inhibitor, are known to covalently modify the hydroxyl of serine residues .

Safety and Hazards

“3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride involves the reaction of 2-methyl-1H-indole-4-carbonitrile with 2-aminoethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methyl-1H-indole-4-carbonitrile", "2-aminoethanol", "Catalyst" ], "Reaction": [ "Step 1: 2-methyl-1H-indole-4-carbonitrile is dissolved in a suitable solvent and heated to reflux.", "Step 2: 2-aminoethanol is added dropwise to the reaction mixture, along with the catalyst.", "Step 3: The reaction mixture is stirred at reflux for several hours, until the reaction is complete.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration or extraction.", "Step 5: Hydrochloric acid is added to the product to form the hydrochloride salt.", "Step 6: The hydrochloride salt is isolated by filtration or crystallization." ] }

CAS No.

2408969-96-8

Molecular Formula

C12H14ClN3

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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